4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-27(23,24)15-9-7-12(8-10-15)16(22)19-18-21-20-17(26-18)13-5-4-6-14(11-13)25-2/h4-11H,3H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEKWFUXRPQTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ethanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution of the ethanesulfonyl group can produce various substituted benzamides .
Scientific Research Applications
4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazoles: LMM5 and LMM11
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Structural Differences : The sulfamoyl group (N-linked benzyl-methyl) and 4-methoxyphenylmethyl substituent differ from the ethanesulfonyl and 3-methoxyphenyl groups in the target compound.
- Activity : Exhibits potent antifungal activity against Candida albicans (MIC₅₀: 1.56 µg/mL) via Trr1 inhibition .
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Structural Differences : Cyclohexyl-ethyl sulfamoyl group and furan substituent contrast with the target’s ethanesulfonyl and methoxyphenyl.
- Activity : Lower antifungal potency (MIC₅₀: 6.25 µg/mL), suggesting substituent bulk reduces efficacy .
Key Insight: The target compound’s ethanesulfonyl group may improve Trr1 binding compared to bulkier sulfamoyl groups in LMM5/LMM11.
Antimicrobial Oxadiazoles: OZE-II and HSGN Series
OZE-II : N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide
- Structural Differences : 3,5-Dimethoxyphenyl and oxazolidine-sulfonyl groups differ from the target’s 3-methoxyphenyl and ethanesulfonyl.
- Activity : Active against Staphylococcus aureus biofilms (MBIC₅₀: 16 µg/mL), highlighting the role of electron-rich aryl groups in biofilm penetration .

HSGN-237 : N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide
- Structural Differences : Fluorophenyl and trifluoromethoxy groups increase electronegativity compared to the target’s methoxyphenyl and ethanesulfonyl.
- Activity: Potent anti-gonococcal activity (MIC: 0.25 µg/mL), suggesting fluorinated groups enhance bacterial membrane disruption .
Key Insight : Methoxy and fluorinated substituents optimize antimicrobial activity, but the target compound’s ethanesulfonyl group may offer a broader spectrum.
Enzyme-Targeting Derivatives
Derivative 6a : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide
- Structural Differences : Ethylthio and sulfonyl groups differ from the target’s ethanesulfonyl.
- Activity : Inhibits human carbonic anhydrase II (hCA II) with a Kᵢ of 8.3 nM, driven by sulfonyl interactions with active-site zinc .
Compound D35 : 4-Methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
- Structural Differences : Pyridinyl and methyl groups replace the target’s methoxyphenyl and ethanesulfonyl.
- Activity : Binds AlaDH (IC₅₀: ~10 µM), indicating heteroaromatic groups improve enzyme selectivity .
Key Insight : The ethanesulfonyl group in the target compound may balance enzyme affinity and selectivity compared to bulkier or heteroaromatic substituents.
Biological Activity
The compound 4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of antibacterial agents. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and related research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18N4O3S |
| Molecular Weight | 358.41 g/mol |
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial activity through multiple mechanisms:
- Inhibition of Menaquinone Biosynthesis : The compound acts on critical pathways involved in bacterial metabolism.
- Membrane Depolarization : It disrupts bacterial membrane integrity, leading to cell death.
- Regulation of Siderophore Biosynthesis : This affects iron acquisition in bacteria, further inhibiting growth.
These mechanisms suggest that subtle modifications in the oxadiazole structure can lead to varying biological activities and efficacy against different bacterial strains .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several clinically relevant pathogens. Notably:
- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound has shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
- Neisseria gonorrhoeae : Recent studies have highlighted its potent activity against this pathogen, indicating potential for treating gonorrhea .
- Other Gram-positive and Gram-negative Bacteria : It has demonstrated broad-spectrum activity against various strains.
Case Studies
Several studies have focused on the biological activity of compounds similar to this compound:
- Study on HSGN Compounds : A comparative study revealed that derivatives with oxadiazole scaffolds exhibited significant antibacterial properties and were well tolerated by human cell lines .
- Mechanistic Studies : Investigations into the pathways affected by these compounds included global proteomics and membrane permeation assays, which elucidated how structural variations influence their biological activities .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
| Pathogen | MIC (µg/mL) | Activity Description |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | Highly effective; potential for clinical use |
| Neisseria gonorrhoeae | Low MIC | Significant activity; promising for gonorrhea treatment |
| Vancomycin-resistant Enterococci (VRE) | Moderate | Effective against resistant strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
